2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone
Overview
Description
AMG 925 is a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). It has been developed to address resistance issues in the treatment of acute myeloid leukemia (AML). FLT3 mutations are found in a significant percentage of AML patients and are associated with poor prognosis. AMG 925 aims to inhibit both FLT3 and CDK4 to reduce the occurrence of resistance mutations and prolong clinical responses .
Mechanism of Action
Target of Action
AMG 925 is a dual inhibitor that primarily targets Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the survival and proliferation of hematopoietic stem and progenitor cells . Mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) patients and are associated with poor prognosis . CDK4 is a cyclin D–dependent kinase that plays an essential central role in regulating cell proliferation in response to external growth signals .
Mode of Action
AMG 925 inhibits both FLT3 and CDK4, thereby disrupting the signaling pathways that promote cell proliferation and survival . It has been shown to potently inhibit FLT3, including many FLT3 mutants reported to date . In addition to its suppression of FLT3 signaling, AMG 925 potently inhibits CDK4/CDK6, central components of the cell cycle machinery . This unique profile may reduce the likelihood of emergent resistant clones .
Biochemical Pathways
AMG 925 disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress-response by up-regulating STAT3 and TSC1 . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation, the pharmacodynamic markers for inhibition of FLT3 and CDK4, respectively .
Pharmacokinetics
It is described as a potent, selective, and bioavailable flt3/cdk4 dual kinase inhibitor , suggesting that it has favorable pharmacokinetic properties.
Result of Action
AMG 925 has been shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . It has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to the current FLT3 inhibitors (e.g., AC220 and sorafenib) . Furthermore, AMG 925 has been shown to induce apoptosis in AML cells with FLT3 mutations .
Action Environment
It is known that the development of drug resistance is a major issue in the treatment of aml with flt3 inhibitors . AMG 925 has been developed to overcome this resistance, and it is hypothesized that the combined inhibition of FLT3 and CDK4 may reduce the occurrence of FLT3 resistance mutations, thereby prolonging clinical responses .
Biochemical Analysis
Biochemical Properties
AMG 925 potently inhibits Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) in kinase assays . The combined inhibition of FLT3 and CDK4 by AMG 925 may reduce the occurrence of FLT3 resistance mutations, thereby potentially prolonging clinical responses . AMG 925 has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to current FLT3 inhibitors .
Cellular Effects
AMG 925 causes cell growth inhibition and apoptosis in both FLT3-mutated and wild-type cell lines and primary AML blasts . It elicits maximal response in cells carrying ITD, D835Y, and ITD/D835Y double mutations . Mechanistically, AMG 925 attenuates CDK4 phosphorylation of retinoblastoma protein (Rb), inhibits FLT3 activation, and abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling .
Molecular Mechanism
AMG 925’s mechanism of action involves the inhibition of FLT3 and CDK4 . It attenuates CDK4 phosphorylation of Rb and inhibits FLT3 activation . AMG 925 also abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling . This dual inhibition of FLT3 and CDK4 is believed to contribute to the failure to develop drug resistance .
Temporal Effects in Laboratory Settings
AMG 925 has shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation . After a selection of over 8 months with AMG 925, only partially resistant clones could be isolated .
Dosage Effects in Animal Models
In animal models, AMG 925 inhibited AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of AMG 925 correlated with the inhibition of STAT5 and RB phosphorylation .
Metabolic Pathways
AMG 925 disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress response by up-regulating STAT3 and TSC1 in all samples examined .
Preparation Methods
AMG 925 is synthesized through a multi-step process that includes Buchwald-Hartwig amination and processing with insoluble synthetic intermediates. The synthetic route involves high throughput screening and lead optimization to achieve the desired bioactivity and selectivity . The industrial production of AMG 925 involves scaling up these synthetic routes to produce the compound in kilogram quantities, despite challenges such as low solubility of late-stage intermediates .
Chemical Reactions Analysis
AMG 925 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AMG 925 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AMG 925 is used as a tool compound to study the inhibition of FLT3 and CDK4, providing insights into the development of new inhibitors.
Biology: AMG 925 is used to investigate the role of FLT3 and CDK4 in cell proliferation and survival, particularly in AML cells.
Medicine: AMG 925 is being evaluated for its potential to treat AML by overcoming resistance to existing FLT3 inhibitors. .
Comparison with Similar Compounds
AMG 925 is unique in its dual inhibition of FLT3 and CDK4, which sets it apart from other FLT3 inhibitors that target only FLT3. Similar compounds include:
Sorafenib: A multikinase inhibitor that targets FLT3 among other kinases.
AC220 (Quizartinib): A selective FLT3 inhibitor that has shown efficacy in treating AML but also faces resistance issues.
PD0332991 (Palbociclib): A selective CDK4/6 inhibitor used in the treatment of breast cancer.
AMG 925’s combined inhibition of FLT3 and CDK4 offers a unique therapeutic approach that may improve and prolong clinical responses in AML patients .
Properties
IUPAC Name |
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUVDDPUURMFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401033-86-0 | |
Record name | AMG-925 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401033860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-925 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB6Y814V4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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